(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide
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Overview
Description
(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butylsulfonyl group, a dichloroanilino group, and a methanimidoyl cyanide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of tert-butylsulfonyl chloride with 3,4-dichloroaniline to form the corresponding sulfonamide intermediate. This intermediate is then reacted with a suitable cyanating agent, such as cyanogen bromide, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of products depending on the nucleophile used.
Scientific Research Applications
(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide include other sulfonyl-substituted anilines and cyanides, such as:
- (1E)-1-tert-butylsulfonyl-N-(2,4-dichloroanilino)methanimidoyl cyanide
- (1E)-1-tert-butylsulfonyl-N-(3,5-dichloroanilino)methanimidoyl cyanide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in scientific research and industrial processes.
Properties
IUPAC Name |
(1E)-1-tert-butylsulfonyl-N-(3,4-dichloroanilino)methanimidoyl cyanide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2S/c1-12(2,3)20(18,19)11(7-15)17-16-8-4-5-9(13)10(14)6-8/h4-6,16H,1-3H3/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFONVRGSCXZTHU-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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